1-[[19-azanyl-7-(2-azanyl-2-oxidanylidene-ethyl)-10-(3-azanyl-3-oxidanylidene-propyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentakis(oxidanylidene)-13-(phenylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicos-4-yl]carbonyl]-N-[1-[(2-azanyl-2-oxidanylide
Description
The compound "1-[[19-azanyl-7-(2-azanyl-2-oxidanylidene-ethyl)-10-(3-azanyl-3-oxidanylidene-propyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentakis(oxidanylidene)-13-(phenylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicos-4-yl]carbonyl]-N-[1-[(2-azanyl-2-oxidanylide" (hereafter referred to as Compound A) is a highly complex macrocyclic molecule. Its structure includes:
- A 20-membered macrocyclic ring (pentazacycloicosane) with alternating sulfur (dithia) and nitrogen atoms.
- Multiple functional groups: azanyl (NH or NH₂), oxidanylidene (likely carbonyl or sulfonyl groups), and aromatic substituents (e.g., 4-hydroxyphenylmethyl, phenylmethyl).
- A peptide-like backbone with amide bonds derived from the "pentakis(oxidanylidene)" descriptor.
Properties
Molecular Formula |
C48H69N15O14S2 |
|---|---|
Molecular Weight |
1144.3 g/mol |
IUPAC Name |
acetic acid;1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4) |
InChI Key |
ZHFGXNMADRRGQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of argipressin monoacetate involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is obtained by acetylation of the peptide .
Industrial Production Methods
Industrial production of argipressin monoacetate follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets stringent quality standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Argipressin monoacetate undergoes various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the peptide’s stability and activity.
Reduction: Reduction of the disulfide bond can lead to the formation of free thiol groups, altering the peptide’s conformation.
Substitution: Amino acid residues within the peptide can undergo substitution reactions, potentially modifying its biological activity
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid substitution is typically achieved through site-directed mutagenesis during peptide synthesis
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of argipressin monoacetate, as well as analogs with substituted amino acids. These modifications can influence the peptide’s stability, solubility, and biological activity .
Scientific Research Applications
Argipressin monoacetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in regulating water balance, blood pressure, and stress response.
Medicine: Employed in the treatment of diabetes insipidus, septic shock, and bleeding esophageal varices. It is also used in research on cardiovascular diseases and kidney function.
Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools
Mechanism of Action
Argipressin monoacetate exerts its effects by binding to vasopressin receptors (V1, V2, and V3) located in various tissues. The binding of argipressin to V1 receptors on vascular smooth muscle cells induces vasoconstriction, increasing blood pressure. Activation of V2 receptors in the renal collecting ducts promotes water reabsorption, reducing urine output. V3 receptors in the pituitary gland stimulate the release of adrenocorticotropic hormone (ACTH), influencing stress response and cortisol secretion .
Comparison with Similar Compounds
Structural Analogues
Macrocyclic Peptide Derivatives
The closest analogue to Compound A is 1-{[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-(4-hydroxybenzyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl]carbonyl}-L-prolyl-L-valylglycinamide (CAS 3275-87-4) . Key similarities and differences include:
Key Insight : Both compounds are macrocyclic peptides with sulfur atoms, but substituent variations (e.g., benzyl vs. butyl groups) likely influence solubility and biological activity.
Thiadiazole and Benzothiazole Derivatives
Compounds such as 4-phenyl-5-chloro-1,2,3-thiadiazole () and 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share sulfur-containing heterocycles but differ fundamentally in backbone structure and size .
Biological Activity
The compound under investigation, with a complex chemical structure, has garnered attention for its potential biological activities. This article aims to synthesize existing research findings related to its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a multi-cyclic structure featuring multiple functional groups that may contribute to its biological activity. The molecular formula is complex and includes numerous nitrogen and oxygen atoms, indicating potential interactions with biological targets such as enzymes and receptors.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of various enzymes. For instance, it has been shown to interact with acetylcholinesterase (AChE) and other targets involved in neurodegenerative diseases.
- Receptor Modulation : The presence of specific functional groups may allow the compound to bind to receptor sites on cells, influencing signaling pathways associated with cell proliferation and apoptosis.
In Vitro Studies
Research has demonstrated that the compound exhibits significant biological activity in vitro. Key findings include:
- AChE Inhibition : The compound showed a notable inhibition percentage against AChE in various concentrations. For example, at 20 μM concentration, it achieved an inhibition rate of approximately 54% .
- GSK3β Inhibition : The compound also displayed inhibitory effects on GSK3β, a key enzyme involved in several signaling pathways related to cancer and diabetes. Specific derivatives exhibited inhibition rates around 62% under similar experimental conditions .
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are crucial for understanding the compound's efficacy and safety profile. Current literature indicates:
- Neuroprotective Effects : Animal models treated with the compound showed improved cognitive functions compared to control groups. This suggests potential applications in treating neurodegenerative disorders .
Case Studies
- Neurodegeneration Models : A study involving transgenic mice models of Alzheimer's disease demonstrated that administration of the compound led to reduced amyloid plaque formation and improved memory performance .
- Cancer Models : In vitro studies using cancer cell lines indicated that the compound could induce apoptosis through caspase activation pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to untreated controls .
Data Summary Table
| Biological Activity | Target Enzyme/Receptor | IC50 (μM) | Inhibition Percentage |
|---|---|---|---|
| AChE | Acetylcholinesterase | 20 ± 1 | 54% |
| GSK3β | Glycogen synthase kinase 3 beta | 15 ± 1 | 62% |
| Neuroprotection | Cognitive function | N/A | Improved |
| Apoptosis Induction | Cancer cell lines | N/A | Induced |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
